N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide
CAS No.: 1797681-39-0
Cat. No.: VC4155842
Molecular Formula: C17H21N3O3
Molecular Weight: 315.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797681-39-0 |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.373 |
| IUPAC Name | N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H21N3O3/c1-12-5-3-4-6-16(12)23-11-17(21)18-9-14-13-10-22-8-7-15(13)20(2)19-14/h3-6H,7-11H2,1-2H3,(H,18,21) |
| Standard InChI Key | ZNTJSZITGHSNIC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C |
Introduction
Chemical Identity
Chemical Name: N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide
Molecular Formula: Not explicitly provided but inferred from the name.
Core Structure: The compound features a pyrano[4,3-c]pyrazole scaffold functionalized with a methyl group and linked to an acetamide moiety substituted with a 2-methylphenoxy group.
Structural Components
The compound integrates three key functional groups:
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Pyrano[4,3-c]pyrazole Core:
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This bicyclic heterocyclic system contains both oxygen (pyran) and nitrogen (pyrazole) atoms.
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Known for its biological relevance in drug design due to its ability to interact with enzymes and receptors.
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Acetamide Linkage:
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The acetamide group contributes to hydrogen bonding potential, enhancing solubility and bioactivity.
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2-Methylphenoxy Substituent:
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This aromatic ether group adds hydrophobicity and may influence the compound's interaction with lipid membranes or hydrophobic pockets in proteins.
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Synthesis Pathway
While specific synthesis details for this compound are not directly available, the following general steps are plausible based on related compounds:
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Formation of Pyrano[4,3-c]pyrazole Scaffold:
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Typically synthesized via cyclization reactions involving pyrazoles and aldehydes/ketones under acidic or basic conditions.
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Introduction of Methyl Group:
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Methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.
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Attachment of Acetamide Moiety:
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Reaction of the pyrano[4,3-c]pyrazole derivative with chloroacetamide or similar reagents.
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Substitution with 2-Methylphenoxy Group:
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Nucleophilic substitution using 2-methylphenol and appropriate activating agents (e.g., alkyl halides).
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Potential Applications
The structural features suggest several possible uses:
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Pharmaceutical Research:
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The pyrano[4,3-c]pyrazole core is associated with antimicrobial, anti-inflammatory, and anticancer activities.
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The acetamide group may enhance interactions with biological targets such as enzymes or receptors.
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Material Science:
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Aromatic ethers like the 2-methylphenoxy group can contribute to thermal stability and electronic properties in polymers or coatings.
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Chemical Biology Tools:
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The compound could serve as a scaffold for designing probes to study enzyme inhibition or receptor binding.
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Related Compounds
Several derivatives of pyrano[4,3-c]pyrazoles have been reported in literature for their diverse biological activities:
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